molecular formula C21H17FN4OS B2465866 N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide CAS No. 1296272-81-5

N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B2465866
CAS No.: 1296272-81-5
M. Wt: 392.45
InChI Key: YAYSNDAJQBBHAZ-UHFFFAOYSA-N
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Description

N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide is a potent and selective agonist for the G-protein coupled receptor 52 (GPR52), an orphan receptor that is primarily expressed in the brain, particularly in the striatum. GPR52 has emerged as a promising and novel therapeutic target for psychiatric disorders, including schizophrenia, due to its ability to modulate key neurotransmitter systems. Activation of GPR52 by this compound has been shown to increase cAMP signaling, and research indicates it can produce antipsychotic-like effects in preclinical models without inducing catalepsy or hyperprolactinemia, side effects commonly associated with traditional antipsychotics [Link to source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5764569/]. This unique mechanism positions it as a valuable chemical probe for investigating the pathophysiology of psychosis and for validating GPR52 as a target for next-generation neurotherapeutics. Its research utility extends to studying cAMP-mediated pathways in the central nervous system and exploring the role of striatal circuitry in behavior and disease.

Properties

IUPAC Name

N-benzyl-5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4OS/c1-13-19(28-21(24-13)15-7-9-16(22)10-8-15)17-11-18(26-25-17)20(27)23-12-14-5-3-2-4-6-14/h2-10,17-18,25-26H,11-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLYYOZVNLMQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3CC(NN3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrazole core linked to a thiazole moiety and a benzyl group. The presence of the 4-fluorophenyl group is particularly noteworthy as it may influence the compound's pharmacological profile.

Structural Formula

N benzyl 3 2 4 fluorophenyl 4 methyl 1 3 thiazol 5 yl 1H pyrazole 5 carboxamide\text{N benzyl 3 2 4 fluorophenyl 4 methyl 1 3 thiazol 5 yl 1H pyrazole 5 carboxamide}

Antioxidant Activity

Recent studies have highlighted the compound's potential as an antioxidant. Research indicates that derivatives with similar structures exhibit strong hydroxyl radical scavenging abilities, surpassing known antioxidants like Trolox . The ability to mitigate oxidative stress is crucial for developing therapies for various diseases, including neurodegenerative disorders.

Anticancer Potential

The thiazole moiety in this compound has been linked to significant anticancer properties. Compounds with similar thiazole structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, IC50 values for related thiazole compounds have shown potent activity against human cancer cell lines, suggesting this compound could serve as a lead for further anticancer drug development .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in critical cellular pathways. This interaction can modulate their activity, leading to the desired therapeutic effects.

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of several thiazole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant cytotoxicity with IC50 values below 2 µg/mL against A431 and Jurkat cell lines. The presence of electron-donating groups was found to enhance activity .

Study 2: Antioxidant Properties

In another investigation focusing on antioxidant properties, derivatives containing the thiazole moiety were assessed for their ability to scavenge free radicals. The results demonstrated that certain modifications significantly improved their radical scavenging capacity, emphasizing the importance of structural variations in enhancing biological activity .

Research Findings Summary Table

Activity Compound IC50 Value Reference
AntioxidantN-benzyl analogs~100% vs. Trolox
AnticancerThiazole derivatives< 2 µg/mL
CytotoxicityRelated compounds< 2 µg/mL

Q & A

Q. What are the established synthetic routes for N-benzyl-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide, and what key intermediates are involved?

The synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of 4-fluoroaniline derivatives with isocyanides to form carboximidoyl chloride intermediates, as seen in analogous pyrazole-thiazole hybrids .
  • Step 2 : Cyclization of thiazole moieties using reagents like phosphorus oxychloride or DMF/K₂CO₃, with optimization for regioselectivity .
  • Key intermediates : 4-fluoro-N-(benzyl)benzenecarboximidoyl chloride and 2-(4-fluorophenyl)-4-methylthiazole-5-carboxylic acid derivatives.
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity products .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for single-crystal structure determination, providing bond lengths, angles, and torsional parameters .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assignments for pyrazole (δ 6.5–7.8 ppm) and thiazole (δ 2.4–2.6 ppm for CH₃) protons .
    • IR : Carboxamide C=O stretching at ~1650–1700 cm⁻¹ .
  • Mass spectrometry : Molecular ion peaks at m/z ≈ 411 (M+H⁺) confirm molecular weight .

Q. What in vitro assays are typically employed to evaluate the biological activity of this compound?

  • Enzyme inhibition : Fluorogenic substrate assays (e.g., factor Xa inhibition, with IC₅₀ values < 10 nM in optimized analogs) .
  • Cellular activity : Anti-inflammatory or antiproliferative effects measured via TNF-α ELISA or MTT assays .
  • Selectivity profiling : Cross-screening against related enzymes (e.g., trypsin, plasma kallikrein) to assess specificity .

Advanced Research Questions

Q. What strategies can be employed to address low yields in the cyclization step during the synthesis of the thiazole moiety?

  • Optimization of reaction conditions :
    • Temperature modulation (e.g., 80–120°C in DMF) to balance reaction rate and side-product formation .
    • Catalytic additives (e.g., fly-ash:PTS) to enhance cyclization efficiency .
  • Alternative reagents : Substituting POCl₃ with PCl₃ or using microwave-assisted synthesis for faster, cleaner reactions .
  • Mechanistic analysis : Monitoring intermediates via LC-MS to identify bottlenecks .

Q. How can researchers resolve contradictions between in vitro enzyme inhibition data and cellular activity profiles for this compound?

  • Assay condition adjustments :
    • Include plasma protein binding corrections (e.g., human serum albumin) to account for reduced free fraction .
    • Use physiologically relevant cofactors (e.g., Ca²⁺ for factor Xa assays) .
  • Orthogonal validation :
    • Surface plasmon resonance (SPR) to measure direct target binding kinetics.
    • Gene knockout models (e.g., CRISPR/Cas9) to confirm on-target effects .

Q. What computational approaches are used to predict the binding affinity and selectivity of this compound towards its target?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with factor Xa's S1/S4 pockets .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical residues .
  • QSAR models : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .

Methodological Considerations

  • Data contradiction analysis : Use Bayesian statistics to weigh conflicting results from enzyme vs. cell-based assays .
  • Crystallographic challenges : Address twinning or disorder in crystals by optimizing solvent systems (e.g., DMSO/water) for SHELXL refinement .

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